N-{1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-yl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. For instance, the use of methanesulfonate crystal forms has been reported to enhance the solubility and stability of the compound, making it suitable for industrial-scale production .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing the reaction conditions to achieve large-scale synthesis. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency. The preparation method is designed to be simple and scalable, facilitating the production of pharmaceutical-grade compounds .
Chemical Reactions Analysis
Types of Reactions: N~4~-{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as water radical cations, which facilitate the oxidation of aromatic amines under ambient conditions . Other reagents may include reducing agents and catalysts that promote specific transformations, ensuring the desired products are formed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of the compound can lead to the formation of quaternary ammonium cations, which are significant for drug development and other applications .
Scientific Research Applications
N~4~-{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, in industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N4-{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction triggers a series of biochemical reactions that lead to the compound’s desired effects. For instance, it may bind to nuclear receptors, causing conformational changes that regulate gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N4-{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE include dichloroanilines and other pyrazole derivatives. These compounds share structural similarities but differ in their specific functional groups and chemical properties .
Uniqueness: The uniqueness of N4-{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H21N5O3S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[1-[(2,4-dimethylphenoxy)methyl]pyrazol-4-yl]-1,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H21N5O3S/c1-12-5-6-16(13(2)7-12)25-11-22-10-15(8-19-22)20-26(23,24)17-9-18-21(4)14(17)3/h5-10,20H,11H2,1-4H3 |
InChI Key |
TWMCELIHYOWKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=C(C=N2)NS(=O)(=O)C3=C(N(N=C3)C)C)C |
Origin of Product |
United States |
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